molecular formula C19H20ClFN2O3S B5402494 2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide

2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide

Cat. No.: B5402494
M. Wt: 410.9 g/mol
InChI Key: REEXBXPMHANJKC-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of thienylbenzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have anti-inflammatory and analgesic properties. Additionally, it has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide in lab experiments is its potential as a candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, it has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for the treatment of cancer and inflammatory diseases. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for this compound, which would make it more accessible for scientific research.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide involves a multi-step process. The first step involves the synthesis of 5-isopropyl-3-(4-morpholinylcarbonyl)-2-thiophenecarboxylic acid. This is followed by the synthesis of 2-chloro-4-fluoro-N-(2-hydroxyethyl)benzamide. The final step involves the coupling of the two intermediates to form this compound.

Scientific Research Applications

2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide has potential applications in scientific research. It has been shown to have inhibitory effects on the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory and analgesic properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c1-11(2)16-10-14(19(25)23-5-7-26-8-6-23)18(27-16)22-17(24)13-4-3-12(21)9-15(13)20/h3-4,9-11H,5-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEXBXPMHANJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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